1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
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Overview
Description
1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and fluorine atoms that enhance its biological activity .
Preparation Methods
The synthesis of 1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid involves several steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which is typically derived from 2-aminobenzoyl chloride.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinoline intermediate.
Benzoylation: The final step involves the benzoylation of the piperazine ring using 4-fluorobenzoyl chloride under basic conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can reduce the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Scientific Research Applications
1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluoroquinolone derivatives.
Biology: The compound is studied for its antibacterial properties, particularly its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Medicine: It is investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Mechanism of Action
The antibacterial activity of 1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Comparison with Similar Compounds
1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid is unique among fluoroquinolones due to its specific structural features:
Norfloxacin: Lacks the piperazine ring and has a different substitution pattern on the quinoline core.
Ciprofloxacin: Contains a cyclopropyl group instead of an ethyl group and has different substituents on the piperazine ring.
Ofloxacin: Has a different stereochemistry and lacks the benzoyl group on the piperazine ring.
These structural differences result in variations in their antibacterial spectrum, potency, and pharmacokinetic properties.
Properties
Molecular Formula |
C23H21F2N3O4 |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H21F2N3O4/c1-2-26-13-17(23(31)32)21(29)16-11-18(25)20(12-19(16)26)27-7-9-28(10-8-27)22(30)14-3-5-15(24)6-4-14/h3-6,11-13H,2,7-10H2,1H3,(H,31,32) |
InChI Key |
YVHWKOFDWDLRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
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